Cas no 19225-92-4 (2-(Chloromethyl)-1-methyl-1H-imidazole)

2-(Chloromethyl)-1-methyl-1H-imidazole is a versatile heterocyclic intermediate widely used in organic synthesis and pharmaceutical applications. Its reactive chloromethyl group enables efficient functionalization, making it valuable for constructing complex molecular frameworks, particularly in the development of imidazole-based compounds. The compound’s stability under standard conditions and compatibility with various reaction conditions enhance its utility in nucleophilic substitution and cross-coupling reactions. It serves as a key precursor for synthesizing biologically active molecules, including potential drug candidates and agrochemicals. The presence of the methyl group at the 1-position further improves selectivity in subsequent derivatization. This compound is particularly useful in medicinal chemistry for designing targeted inhibitors and ligands.
2-(Chloromethyl)-1-methyl-1H-imidazole structure
19225-92-4 structure
Product Name:2-(Chloromethyl)-1-methyl-1H-imidazole
CAS No:19225-92-4
MF:C5H7ClN2
MW:130.575479745865
MDL:MFCD00234119
CID:95140
PubChem ID:736536
Update Time:2025-06-13

2-(Chloromethyl)-1-methyl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)-1-methyl-1H-imidazole
    • 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
    • 2-CHLOROMETHYL-1-METHYL-1H-IMIDAZOLE
    • 2-(chloromethyl)-1-methylimidazole
    • 2-(Chloromethyl)-N-methylimidazole
    • 2-Chloromethyl-1-methylimidazole
    • 1-Methyl-2-(chloromethyl)imidazole
    • 1H-Imidazole,2-(chloromethyl)-1-methyl-
    • AKOS BBS-00005326
    • 2-(ChloroMethyl)-1-Methyl-1H-iMidazole, >95%
    • 1h-imidazole, 2-(chloromethyl)-1-methyl-
    • chloromethylmethylimidazole
    • VYEGAEUUQMJXTM-UHFFFAOYSA-N
    • SBB013849
    • 2-chloro methyl -1-methyl-imidazole
    • STK
    • CS-D0317
    • SCHEMBL1427464
    • 19225-92-4
    • FT-0681151
    • AC-907/25004454
    • AKOS000269787
    • KB-0715
    • AM100451
    • BB 0219791
    • DTXSID00353063
    • AC-28885
    • 5-METHOXY-1-INDANONE-3-ACETICACID
    • J-506283
    • MFCD00234119
    • SY110045
    • ALBB-015246
    • DB-024528
    • STK689434
    • 1H-imidazole, 2-(chloromethyl)-1-methyl-, hydrochloride
    • MDL: MFCD00234119
    • Inchi: 1S/C5H7ClN2/c1-8-3-2-7-5(8)4-6/h2-3H,4H2,1H3
    • InChI Key: VYEGAEUUQMJXTM-UHFFFAOYSA-N
    • SMILES: ClCC1=NC=CN1C

Computed Properties

  • Exact Mass: 130.03000
  • Monoisotopic Mass: 130.029776
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 76.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.8
  • XLogP3: 0.4

Experimental Properties

  • Density: 1.20
  • Melting Point: 182-184°C
  • Boiling Point: 244 ºC
  • Flash Point: 101 ºC
  • Refractive Index: 1.55
  • PSA: 17.82000
  • LogP: 1.15890

2-(Chloromethyl)-1-methyl-1H-imidazole Security Information

2-(Chloromethyl)-1-methyl-1H-imidazole Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(Chloromethyl)-1-methyl-1H-imidazole Suppliers

Amadis Chemical Company Limited
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(CAS:19225-92-4)2-(Chloromethyl)-1-methyl-1H-imidazole
Order Number:A880330
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:00
Price ($):609.0
Email:sales@amadischem.com

2-(Chloromethyl)-1-methyl-1H-imidazole Related Literature

Additional information on 2-(Chloromethyl)-1-methyl-1H-imidazole

Introduction to 2-(Chloromethyl)-1-methyl-1H-imidazole (CAS No. 19225-92-4)

2-(Chloromethyl)-1-methyl-1H-imidazole, identified by its Chemical Abstracts Service (CAS) number 19225-92-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound features a unique structural framework that has garnered considerable attention due to its versatile reactivity and potential applications in medicinal chemistry. The presence of both a chloromethyl group and a methyl-substituted imidazole ring imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The imidazole core is a prominent scaffold in medicinal chemistry, renowned for its stability and biological relevance. It is found in numerous pharmacologically active agents, including antifungals, antivirals, and anticancer drugs. The incorporation of a chloromethyl group at the 2-position of the imidazole ring enhances the electrophilicity of the molecule, facilitating nucleophilic substitution reactions that are pivotal in drug development. This reactivity has been exploited in the synthesis of complex molecules, including peptidomimetics and small-molecule inhibitors.

Recent advancements in synthetic methodologies have highlighted the utility of 2-(Chloromethyl)-1-methyl-1H-imidazole in constructing intricate molecular architectures. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various disease pathways. For instance, studies have demonstrated its role in generating imidazolium-based derivatives that exhibit potent antimicrobial properties. These derivatives have shown promise in overcoming drug resistance mechanisms associated with bacterial infections, underscoring the importance of this compound in addressing contemporary healthcare challenges.

In addition to its pharmaceutical applications, 2-(Chloromethyl)-1-methyl-1H-imidazole has been explored in materials science, particularly in the development of functional polymers and coatings. Its ability to undergo cross-linking reactions with nucleophiles allows for the creation of durable and high-performance materials. Such applications are particularly relevant in industries requiring robust adhesives or protective coatings that resist degradation under harsh conditions.

The synthesis of 2-(Chloromethyl)-1-methyl-1H-imidazole typically involves multi-step organic transformations, starting from commercially available precursors such as 1-methylimidazole. The chloromethylation step is critical and often requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic systems have improved the efficiency of this process, enabling scalable production for industrial and research purposes.

From a mechanistic standpoint, the reactivity of 2-(Chloromethyl)-1-methyl-1H-imidazole can be attributed to the electron-withdrawing nature of the imidazole ring and the electrophilic character of the chloromethyl group. This interplay facilitates various chemical transformations, including alkylation, condensation reactions, and polymerization processes. Understanding these interactions is essential for optimizing synthetic routes and designing derivatives with tailored properties.

Recent studies have also explored the biological activity of derivatives derived from 2-(Chloromethyl)-1-methyl-1H-imidazole. Researchers have identified novel analogs that exhibit inhibitory effects on enzymes implicated in metabolic disorders. These findings highlight the compound's potential as a lead structure for developing treatments against conditions such as diabetes and hyperlipidemia. The ability to modify specific functional groups while retaining core structural elements allows for fine-tuning of biological activity, making this compound a valuable tool in drug discovery efforts.

The role of computational chemistry has further enhanced our understanding of 2-(Chloromethyl)-1-methyl-1H-imidazole's reactivity and potential applications. Molecular modeling techniques have been employed to predict reaction outcomes and optimize synthetic strategies before experimental validation. This approach has accelerated the development pipeline for new derivatives by minimizing trial-and-error experimentation.

In conclusion, 2-(Chloromethyl)-1-methyl-1H-imidazole (CAS No. 19225-92-4) represents a versatile building block with broad utility across pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it indispensable in modern synthetic chemistry. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to remain at the forefront of innovation in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:19225-92-4)2-(Chloromethyl)-1-methyl-1H-imidazole
A880330
Purity:99%
Quantity:5g
Price ($):609.0
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